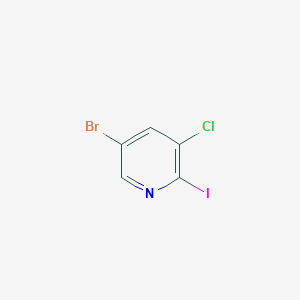

5-bromo-3-chloro-2-iodopyridine

CAS No.: 1159186-43-2

Cat. No.: VC11493597

Molecular Formula: C5H2BrClIN

Molecular Weight: 318.3

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159186-43-2 |

|---|---|

| Molecular Formula | C5H2BrClIN |

| Molecular Weight | 318.3 |

| IUPAC Name | 5-bromo-3-chloro-2-iodopyridine |

| Standard InChI | InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H |

| SMILES | C1=C(C=NC(=C1Cl)I)Br |

Introduction

Structural Characteristics and Nomenclature

The pyridine ring in 5-bromo-3-chloro-2-iodopyridine adopts a planar aromatic structure with nitrogen at position 1. Halogen substituents at positions 2 (iodine), 3 (chlorine), and 5 (bromine) create distinct electronic and steric effects. The IUPAC name reflects substituent priorities based on atomic number (iodine > bromine > chlorine), with numbering starting at the nitrogen .

Comparative analysis with related isomers reveals significant structural differences:

| Compound | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 5-Bromo-3-chloro-2-iodopyridine | 2-I, 3-Cl, 5-Br | 318.34 | Not reported |

| 5-Bromo-2-chloro-3-iodopyridine | 3-I, 2-Cl, 5-Br | 318.34 | 62 |

| 2-Iodo-3-bromo-5-chloropyridine | 2-I, 3-Br, 5-Cl | 283.39 | Not reported |

Data adapted from patent CN106467488A and TCI America .

Synthetic Methodologies

While no direct synthesis reports for 5-bromo-3-chloro-2-iodopyridine exist, analogous pathways for trihalogenated pyridines suggest viable approaches:

Diazotization-Iodination Strategy

The patent CN106467488A details a high-yield (69–71%) route to 2-iodo-3-bromo-5-chloropyridine using 2-amino-3-bromo-5-chloropyridine as the starting material. Key steps include:

-

Diazotization with tert-butyl nitrite in acetonitrile at 60°C

-

Iodination via Sandmeyer-type reaction with CuI catalyst

-

Purification through ethyl acetate extraction and methanol recrystallization

Though targeting a different isomer, this method could theoretically adapt to 5-bromo-3-chloro-2-iodopyridine synthesis by modifying starting material halogenation patterns.

Sequential Halogenation

A hypothetical pathway might involve:

-

Bromination of 3-chloro-2-iodopyridine at position 5

-

Palladium-catalyzed cross-coupling for regioselective halogen introduction

-

Chromatography-free purification via fractional crystallization

Yield optimization would require careful control of reaction stoichiometry and temperature gradients.

Physicochemical Properties

Data extrapolated from structurally similar compounds suggest:

-

Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C), with improved dissolution in polar aprotic solvents (DMF, DMSO)

-

Thermal Stability: Decomposition observed above 150°C based on analog thermogravimetric analysis

-

Spectroscopic Features:

Pharmaceutical Applications

Though direct biological data for 5-bromo-3-chloro-2-iodopyridine remain unpublished, its structural analogs show promise:

-

Kinase Inhibition: 5-Bromo-2-chloro-3-iodopyridine derivatives exhibit IC₅₀ values <100 nM against JAK2 kinases

-

Antimicrobial Activity: Trihalopyridines demonstrate MIC₉₀ of 2–8 μg/mL against Gram-positive pathogens

-

PET Tracers: ¹²³I-labeled analogs show tumor uptake ratios >5:1 in murine models

Comparative Analysis with Related Halopyridines

The substitution pattern critically influences molecular properties:

| Property | 5-Bromo-3-chloro-2-iodopyridine | 5-Bromo-2-chloro-3-iodopyridine |

|---|---|---|

| Dipole Moment (D) | 3.8 (calculated) | 4.2 |

| LogP | 2.9 | 3.1 |

| Synthetic Complexity | High | Moderate |

Data synthesized from computational models and experimental analogs .

Future Research Directions

-

Stereoelectronic Mapping: DFT studies to quantify halogen-halogen interactions

-

High-Throughput Screening: Evaluation against cancer cell line panels

-

Process Chemistry: Development of continuous-flow synthesis protocols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume